Differential Inhibition of VRAC and TMEM16A/CaCC Chloride Channels by 3-Methylflavone, Flavoxate, and MFCA
3-Methylflavone demonstrates a distinct and quantifiable inhibitory profile on two chloride channels compared to its close structural analog Flavoxate and its metabolite MFCA (3-methylflavone-8-carboxylic acid). In patch-clamp assays, 3-methylflavone exhibits moderate potency and a different selectivity profile [1]. For VRAC (volume-regulated anion channel) currents, 3-methylflavone has an IC50 of 37.2 μM, which is 20-fold less potent than Flavoxate (IC50=1.8 μM) but 2-fold less potent than MFCA (IC50=18.5 μM). Conversely, for TMEM16A/CaCC (calcium-activated chloride channel) currents, 3-methylflavone is the most potent of the three, with an IC50 of 26.5 μM, compared to 32.8 μM for Flavoxate and 28.3 μM for MFCA [1]. At a fixed concentration of 30 μM, 3-methylflavone inhibited VRAC currents by 35% and TMEM16A/CaCC currents by 24% [1].
| Evidence Dimension | IC50 for VRAC current inhibition (HEK293 cells) |
|---|---|
| Target Compound Data | 37.2 μM |
| Comparator Or Baseline | Flavoxate (1.8 μM) and MFCA (18.5 μM) |
| Quantified Difference | 20.7x less potent than Flavoxate; 2.0x less potent than MFCA. |
| Conditions | Patch-clamp electrophysiology in HEK293 cells under hypotonic conditions. |
Why This Matters
This data is critical for researchers investigating chloride channel pharmacology, as it establishes 3-methylflavone as a distinct tool compound with a unique selectivity profile (more potent on TMEM16A/CaCC than VRAC) compared to its analogs, guiding appropriate experimental design and compound selection.
- [1] Zhang, G., Zhou, A., Liu, J., Wang, J., Yang, J., Cui, Y., ... & Zhang, Y. (2026). Exploring the selective inhibitory effects of Flavoxate and its analogues on two chloride channels and neuronal action potentials. The Korean Journal of Physiology & Pharmacology, 30(1), 49-59. doi: 10.4196/kjpp.25.050 View Source
